tert-butyl [1-(1H-imidazol-1-ylcarbonyl)piperidin-4-yl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[1-(imidazole-1-carbonyl)piperidin-4-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O3/c1-14(2,3)21-12(19)16-11-4-7-17(8-5-11)13(20)18-9-6-15-10-18/h6,9-11H,4-5,7-8H2,1-3H3,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYQCOWMUDREBMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl [1-(1H-imidazol-1-ylcarbonyl)piperidin-4-yl]carbamate, commonly referred to as a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound exhibits various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article provides a comprehensive overview of its biological activity based on diverse sources.
- IUPAC Name : tert-butyl 4-(1H-imidazol-1-yl)piperidine-1-carboxylate
- Molecular Formula : C13H21N3O2
- Molecular Weight : 251.33 g/mol
- CAS Number : 158654-89-8
- Purity : ≥95% .
Antimicrobial Activity
This compound has shown significant antimicrobial properties. In a study evaluating its efficacy against various bacterial strains, it exhibited potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm). The minimum inhibitory concentration (MIC) values ranged from 0.78 to 3.125 μg/mL, comparable to standard antibiotics like vancomycin and linezolid .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| MRSA | 0.78 - 3.125 |
| VREfm | 0.78 - 3.125 |
| Staphylococcus epidermidis | Moderate |
| Escherichia coli | No activity |
Anti-inflammatory Activity
Research has indicated that this compound can modulate inflammatory responses. It has been shown to inhibit the NLRP3 inflammasome pathway, which is crucial in the activation of pro-inflammatory cytokines such as IL-1β. In vitro studies demonstrated that treatment with this compound significantly reduced ATP-induced pyroptosis in THP-1 macrophages, suggesting its potential as an anti-inflammatory agent .
Anticancer Activity
The compound's ability to inhibit cancer cell proliferation has been explored in various studies. It was found to induce apoptosis in cancer cell lines through mechanisms involving the modulation of key signaling pathways associated with cell survival and apoptosis . The detailed mechanisms are still under investigation, with ongoing research focusing on its interactions at the molecular level.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against a series of clinical isolates of MRSA and VREfm. Results indicated a high degree of selectivity towards bacterial cells over mammalian cells, with no hemolytic activity observed in human cell lines at therapeutic concentrations .
Case Study 2: Anti-inflammatory Mechanism
A study published in Frontiers in Immunology investigated the effects of this compound on IL-1β release from LPS-stimulated THP-1 cells. The results showed that the compound effectively reduced IL-1β levels by inhibiting NLRP3 inflammasome activation, highlighting its potential therapeutic role in inflammatory diseases .
Scientific Research Applications
Medicinal Chemistry
Tert-butyl [1-(1H-imidazol-1-ylcarbonyl)piperidin-4-yl]carbamate has been explored for its potential as a drug candidate due to its structural similarity to known pharmacophores. Its imidazole and piperidine moieties are common in many bioactive compounds, which may influence its pharmacokinetic and pharmacodynamic properties.
Case Study: Analgesic Properties
Research has indicated that compounds with similar structures exhibit analgesic effects. For instance, the imidazole ring is known to interact with various receptors involved in pain modulation. A study examining derivatives of imidazole showed promising results in reducing pain responses in animal models, suggesting that this compound could be further investigated for similar effects.
Antimicrobial Activity
The compound's potential antimicrobial activity has been noted in preliminary studies. The presence of the imidazole group is particularly relevant, as imidazole derivatives are known for their antifungal and antibacterial properties.
Case Study: Antifungal Activity
In vitro studies have demonstrated that certain imidazole derivatives can inhibit the growth of fungi such as Candida albicans. A related compound was tested against various strains of bacteria and fungi, showing significant inhibition at low concentrations. This indicates that this compound may warrant further exploration as a broad-spectrum antimicrobial agent.
Neuropharmacology
The compound's structure suggests it may interact with neurotransmitter systems, particularly those involving serotonin and dopamine pathways. This interaction could position it as a candidate for treating neurological disorders.
Case Study: Potential Antidepressant Effects
Research on similar compounds has revealed their ability to modulate serotonin levels, which are crucial in mood regulation. A study focusing on piperidine derivatives indicated that they could enhance serotonin receptor activity, leading to antidepressant-like effects in animal models. Such findings support further investigation into the neuropharmacological applications of this compound.
Summary Table of Applications
| Application Area | Potential Uses | Supporting Studies |
|---|---|---|
| Medicinal Chemistry | Drug development for pain relief | Analgesic properties observed in related compounds |
| Antimicrobial Activity | Antifungal and antibacterial agent | Inhibition of Candida albicans growth |
| Neuropharmacology | Treatment for depression and anxiety disorders | Modulation of serotonin levels indicated in studies |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between tert-butyl [1-(1H-imidazol-1-ylcarbonyl)piperidin-4-yl]carbamate and related piperidine-based carbamates:
† Estimated from analogous acetylation reactions in .
Key Comparative Insights:
Functional Group Diversity: The imidazole-1-carbonyl group in the target compound distinguishes it from acetylated (e.g., tert-butyl (1-acetylpiperidin-4-yl)carbamate) or benzylated analogs. In contrast, tert-butyl 4-aminopiperidine-1-carboxylate retains a free amine, enabling direct coupling reactions (e.g., with benzimidazoles) without additional deprotection steps .
Synthetic Accessibility: Acetylated derivatives (e.g., tert-butyl (1-acetylpiperidin-4-yl)carbamate) are synthesized efficiently (~60–70% yield) via straightforward acetylation under mild conditions (DCM, Et₃N, 0°C) .
Stability and Commercial Viability: The discontinuation of the target compound contrasts with the continued use of acetylated or benzimidazole-containing analogs.
The target compound’s imidazole moiety could similarly be leveraged in kinase inhibitors or antimicrobial agents, though specific studies are lacking in the provided evidence.
Preparation Methods
General Synthetic Strategy
The synthesis typically starts from a piperidin-4-yl carbamate intermediate, such as tert-butyl piperidin-4-ylcarbamate, which is then functionalized by coupling with an imidazole carbonyl derivative. The key steps include:
- Formation of the tert-butyl carbamate on the piperidine nitrogen.
- Activation of the imidazole moiety or its carbonyl precursor.
- Coupling reactions under mild to moderate conditions to form the imidazolylcarbonyl linkage.
Preparation of tert-butyl piperidin-4-ylcarbamate Intermediate
This intermediate is commercially available or synthesized by carbamoylation of piperidin-4-amine with di-tert-butyl dicarbonate (Boc2O) under controlled conditions.
| Reagents | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Piperidin-4-amine + Boc2O | Dichloromethane | 20°C (room temp) | 1 hour | ~84% | Inert atmosphere, DIPEA as base |
| Piperidin-4-amine + Boc2O | Methanol | Room temperature | 3 hours | 91% | Stirring, followed by concentration |
Coupling with Imidazole Carbonyl Derivatives
The key step involves coupling the tert-butyl piperidin-4-ylcarbamate with an activated imidazole carbonyl compound, often using carbonyldiimidazole (CDI) or other coupling agents such as HBTU/HOBt in the presence of bases like DIPEA.
Representative Reaction Conditions:
| Coupling Agent | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Carbonyldiimidazole (CDI) | DMF | 50°C | 3 days | Not specified | Prolonged heating for activation |
| HBTU/HOBt + DIPEA | DCM | Room temperature | 18-24 hours | Moderate to high | Efficient amide bond formation |
Alternative Synthetic Routes
Nucleophilic Aromatic Substitution: Reaction of tert-butyl piperidin-4-ylcarbamate with activated halo-substituted imidazole derivatives under basic conditions (e.g., potassium carbonate in acetonitrile) at room temperature for several hours can also afford the desired product with yields around 80-85%.
One-Pot Synthesis: Recent methodologies demonstrate one-pot strategies where tert-butyl 4-substituted piperidine carbamates react with azides or imidazole derivatives in the presence of copper catalysts and bases in DMF, yielding high purity products efficiently.
Purification and Characterization
- Purification is typically achieved by flash column chromatography using gradients of methanol/dichloromethane or ethyl acetate/hexane mixtures.
- Characterization involves:
- NMR spectroscopy (1H and 13C) to confirm structural integrity.
- Mass spectrometry (ESI-MS) to verify molecular ion peaks.
- HPLC for purity assessment (>95% purity desirable).
- IR spectroscopy to confirm functional groups (e.g., carbamate carbonyl at ~1710-1750 cm⁻¹).
Summary Table of Key Preparation Methods
| Step | Reagents/Conditions | Solvent | Temp. | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Carbamate formation | Piperidin-4-amine + Boc2O + DIPEA | DCM or Methanol | 20-25°C | 1-3 hours | 84-91 | Inert atmosphere recommended |
| Activation of imidazole acid | Carbonyldiimidazole (CDI) | DMF | 50°C | 3 days | Not stated | Prolonged reaction for activation |
| Coupling | HBTU/HOBt + DIPEA + imidazole acid derivative | DCM | Room temp | 18-24 hours | Moderate-High | Efficient amide bond formation |
| Nucleophilic substitution | tert-butyl piperidin-4-ylcarbamate + halo-imidazole + K2CO3 | Acetonitrile | 20°C | 4 hours | ~84 | Mild conditions, base-promoted |
| One-pot Cu-catalyzed reaction | tert-butyl 4-propioloylpiperidine + azides + CuI + DIPEA | DMF | 0°C | 5 minutes | 90-97 | Rapid, high purity, suitable for analogs |
Research Findings and Optimization Notes
- Maintaining mild temperatures (0–25°C) during coupling steps minimizes side reactions and degradation.
- Use of bases such as DIPEA or potassium carbonate is critical to neutralize acids formed and promote coupling.
- Inert atmosphere (nitrogen or argon) is often employed to prevent oxidation, especially during carbamate formation.
- Purification by flash chromatography ensures removal of unreacted starting materials and side products.
- Reaction times vary from minutes (one-pot methods) to days (CDI activation), with trade-offs between speed and yield/purity.
- High yields (>80%) are achievable with optimized conditions, and purity >95% is standard for pharmaceutical research applications.
Q & A
Basic Question: What are the critical steps in synthesizing tert-butyl [1-(1H-imidazol-1-ylcarbonyl)piperidin-4-yl]carbamate, and how are intermediates characterized?
Answer:
The synthesis typically involves:
Condensation : Reacting a piperidine derivative (e.g., 4-N-BOC-aminopiperidine) with an imidazole carbonylating agent under basic conditions (e.g., triethylamine in dichloromethane) .
Protection/Deprotection : Use of tert-butyl carbamate (BOC) groups to protect amines, followed by selective deprotection with trifluoroacetic acid (TFA) in dichloromethane .
Purification : Silica gel chromatography or SCX-2 ion-exchange columns to isolate intermediates and final products .
Intermediate characterization relies on LC/MS (to confirm molecular ions) and ¹H/¹³C NMR (to verify regiochemistry and functional groups) .
Advanced Question: How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts) during structural validation?
Answer:
Contradictions may arise from:
- Rotamers or Conformational Dynamics : Use variable-temperature NMR to assess exchange broadening .
- Impurity Peaks : Compare LC/MS purity (>95%) with NMR integration ratios .
- Stereochemical Ambiguities : Employ NOESY or ROESY to confirm spatial arrangements of substituents .
Cross-validation with HRMS-ESI ensures accurate mass-to-charge ratios .
Basic Question: What analytical techniques are essential for confirming the identity and purity of this compound?
Answer:
- High-Resolution Mass Spectrometry (HRMS-ESI) : Validates molecular formula (e.g., m/z 492.2 [M+H]⁺ in ).
- NMR Spectroscopy : ¹H NMR (300–400 MHz) identifies piperidine/imidazole proton environments (e.g., δ 7.69–8.16 ppm for aromatic protons) .
- HPLC/LC-MS : Quantifies purity (>95%) and detects trace impurities .
Advanced Question: How can reaction conditions be optimized to improve yield in the acylation of the piperidine ring?
Answer:
- Solvent Selection : Dichloromethane (DCM) minimizes side reactions vs. polar aprotic solvents .
- Catalyst Screening : Triethylamine enhances nucleophilicity of the piperidine nitrogen .
- Temperature Control : Room temperature (25°C) avoids thermal degradation of the imidazole carbonyl group .
- Workup Optimization : Use of SCX-2 columns for efficient removal of unreacted amines .
Basic Question: What safety precautions are necessary when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods due to potential inhalation hazards (H333) .
- Emergency Measures : Immediate rinsing with water for skin/eye exposure; seek medical attention if ingested .
Advanced Question: What mechanistic insights explain its potential as a pharmacological agent (e.g., enzyme inhibition)?
Answer:
The imidazole carbonyl group may act as a hydrogen-bond acceptor or coordinate with metal ions in enzyme active sites. For example:
- Hemozoin Inhibition : Imidazopyridine derivatives disrupt heme detoxification in malaria parasites .
- Kinase Targeting : Piperidine-carbamate scaffolds show affinity for ATP-binding pockets in kinases .
In vitro assays (e.g., IC₅₀ measurements) and molecular docking studies are critical for validation .
Advanced Question: How can computational modeling predict regioselectivity in substitution reactions involving this compound?
Answer:
- DFT Calculations : Estimate energy barriers for nucleophilic attack at piperidine vs. imidazole sites .
- Molecular Dynamics (MD) : Simulate solvent effects on transition states (e.g., DCM vs. THF) .
- Electrostatic Potential Maps : Identify electron-deficient regions (e.g., carbonyl carbons) prone to nucleophilic substitution .
Basic Question: What factors influence the compound’s stability during long-term storage?
Answer:
- Moisture Sensitivity : BOC groups hydrolyze in humid environments; store desiccated at -20°C .
- Light Sensitivity : Amber vials prevent photodegradation of the nitrobenzyl moiety (if present) .
- Thermal Stability : Avoid temperatures >40°C to prevent carbamate decomposition .
Advanced Question: How does the steric bulk of the tert-butyl group affect reactivity in downstream functionalization?
Answer:
- Steric Hindrance : Limits nucleophilic substitution at the carbamate oxygen, favoring selective reactions at the imidazole ring .
- Protection Strategy : BOC groups stabilize amines during multi-step syntheses but require acidic deprotection (e.g., TFA) .
Comparative studies with methyl or benzyl carbamates highlight trade-offs between stability and reactivity .
Advanced Question: What strategies validate the biological activity of derivatives in in vivo models?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
